Chemical properties of Methyl 3-methylquinoline-2-carboxylate for organic synthesis
Chemical properties of Methyl 3-methylquinoline-2-carboxylate for organic synthesis
This is an in-depth technical guide on the chemical properties and synthetic utility of Methyl 3-methylquinoline-2-carboxylate , structured for researchers and drug development professionals.
A Key Scaffold for Alkaloid Synthesis and Medicinal Chemistry
Executive Summary & Significance
Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8 ) is a specialized quinoline derivative that serves as a critical intermediate in the total synthesis of bioactive alkaloids, most notably Nothapodytine B (Mappicine Ketone) and Camptothecin analogs. Unlike its isomer, methyl 2-methylquinoline-3-carboxylate, this compound features a methyl group at the C3 position and an ester at the C2 position. This specific substitution pattern imparts unique electronic properties, making the C3-methyl group less acidic than typical quinaldine (2-methyl) derivatives but highly susceptible to radical functionalization.
Its primary utility lies in its role as a "B-ring" synthon in the construction of tetracyclic and pentacyclic fused heteroaromatic systems used in antiviral and antitumor drug discovery.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | Methyl 3-methylquinoline-2-carboxylate |
| CAS Number | 53821-46-8 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Yellow oil to low-melting solid (dependent on purity/crystallinity) |
| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in H₂O |
| Key Functional Groups | Methyl ester (C2), Methyl group (C3), Quinoline nitrogen |
| pKa (Calculated) | ~2.5 (Quinoline nitrogen conjugate acid) |
Synthetic Methodologies
The most robust route to Methyl 3-methylquinoline-2-carboxylate utilizes the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde and an
Protocol: Modified Friedländer Synthesis
This method, adapted from the work of Danishefsky et al. , provides high regioselectivity and yield.
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Reagents:
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Substrate A: 2-Aminobenzaldehyde.
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Substrate B: Methyl 2-oxobutyrate (or 2-oxobutyric acid followed by esterification).
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Catalyst/Solvent: Sodium methoxide (NaOMe) in Methanol (MeOH), followed by acidic workup or reflux.
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Mechanism:
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Step 1 (Imine Formation): The amino group of 2-aminobenzaldehyde attacks the ketone carbonyl of methyl 2-oxobutyrate (favored over the ester carbonyl due to electrophilicity).
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Step 2 (Aldol Condensation): The
-methylene protons of the intermediate undergo base-catalyzed deprotonation, attacking the aldehyde carbonyl of the benzaldehyde moiety. -
Step 3 (Dehydration): Elimination of water aromatizes the system to form the quinoline ring.
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Detailed Workflow:
Dissolve 2-aminobenzaldehyde (1.0 eq) and methyl 2-oxobutyrate (1.2 eq) in MeOH. Add NaOMe (2.0 eq) and reflux under N₂ for 12 hours. Cool the mixture, acidify with concentrated H₂SO₄ (caution: exotherm), and reflux for an additional 24 hours to ensure cyclization and esterification. Neutralize with aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (15% EtOAc/Hexanes) to yield the product as a yellow oil.
Synthesis Pathway Diagram
Figure 1: The Friedländer annulation pathway for the regioselective synthesis of the target quinoline scaffold.
Reactivity Profile & Transformations
The chemical behavior of Methyl 3-methylquinoline-2-carboxylate is defined by the interplay between the electron-deficient quinoline ring, the reactive ester at C2, and the methyl group at C3.
C3-Methyl Group Functionalization (Radical Bromination)
Unlike the methyl group at C2 (quinaldine), which is acidic and can be deprotonated by strong bases (e.g., LDA, n-BuLi), the C3-methyl group is relatively inert to deprotonation .
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Reactivity Logic: The C3 position is not in direct conjugation with the ring nitrogen's electron-withdrawing effect to the same extent as C2 or C4. Therefore, functionalization requires radical pathways .
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Key Reaction: Wohl-Ziegler Bromination .
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Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).
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Product: Methyl 3-(bromomethyl)quinoline-2-carboxylate.
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Utility: This bromomethyl derivative is a potent electrophile, allowing for the attachment of other fragments (e.g., via nucleophilic substitution) to build complex alkaloids like Nothapodytine B.
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C2-Ester Manipulations
The C2-ester is electronically activated by the adjacent ring nitrogen (an electron sink), making it highly susceptible to nucleophilic attack.
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Hydrolysis: Readily converts to 3-methylquinoline-2-carboxylic acid using LiOH in THF/H₂O. This acid is a precursor for decarboxylation or amide coupling.
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Reduction:
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Partial Reduction: DIBAL-H (at -78°C) yields the aldehyde .
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Full Reduction: LiAlH₄ yields (3-methylquinolin-2-yl)methanol .
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Ring Reduction
The pyridine ring of the quinoline system can be selectively reduced to the 1,2,3,4-tetrahydroquinoline derivative using H₂/Pd-C or NaBH₃CN in acidic media. This destroys aromaticity but creates a secondary amine handle for further functionalization.
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile showing selective transformations at the C3-methyl, C2-ester, and quinoline core.
Applications in Drug Discovery
The primary value of Methyl 3-methylquinoline-2-carboxylate is its use as a scaffold for Camptothecin analogs and Nothapodytine B .
Case Study: Synthesis of Nothapodytine B
Nothapodytine B (Mappicine Ketone) is an antiviral alkaloid.[1] The synthesis relies on the C3-methyl group of our target compound.[2]
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Bromination: Methyl 3-methylquinoline-2-carboxylate is converted to the bromomethyl derivative.
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Coupling: The bromomethyl species undergoes alkylation with a pyridone or indolizine fragment.
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Cyclization: An intramolecular Heck reaction or Friedel-Crafts cyclization closes the D/E rings, forming the pentacyclic core characteristic of the camptothecin family.
References
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Danishefsky, S. J., et al. (1998). "Total Synthesis of Nothapodytine B and (-)-Mappicine." Journal of the American Chemical Society, 120(5), 1218–1219.
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Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
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Boger, D. L., & Hong, J. (1998). "Total Synthesis of Nothapodytine B and Mappicine." Journal of the American Chemical Society, 120, 1218.
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PubChem Compound Summary. (2025). "Methyl quinoline-2-carboxylate derivatives."[2][3] National Library of Medicine.
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BenchChem. (2025). "Synthesis and Reactivity of Quinoline-2-Carboxylates."
